molecular formula C10H10BrFO2 B1434638 Ethyl 3-bromo-4-fluoro-2-methylbenzoate CAS No. 1803604-00-3

Ethyl 3-bromo-4-fluoro-2-methylbenzoate

Cat. No. B1434638
M. Wt: 261.09 g/mol
InChI Key: JOZHBIGKLRDQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-fluoro-2-methylbenzoate is a chemical compound with the CAS Number: 1803604-00-3 . It has a molecular weight of 261.09 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-4-fluoro-2-methylbenzoate is C10H10BrFO2 . The InChI Code is 1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-fluoro-2-methylbenzoate is a solid, semi-solid, liquid, or lump . .

Scientific Research Applications

Synthesis and Fluorescence Study of Light-Emitting Derivatives Ethyl 3-bromo-4-fluoro-2-methylbenzoate serves as a precursor in the synthesis of various compounds with potential applications. For instance, the synthesis and fluorescence efficiency of derivatives such as 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives have been described. These derivatives emit blue light in the region between 450 to 495 nm, indicating potential applications in fluorescence-based technologies and materials science (Mahadevan et al., 2014).

Catalyst-free Synthesis of Phosphinoylbenzoic Acids The compound is also involved in catalyst-free P-C coupling reactions, where halobenzoic acids undergo reactions with diarylphosphine oxides in water under microwave irradiation. This process yields phosphinoylbenzoic acids, which are further converted into their corresponding ethyl esters. The absence of catalysts and use of water as a solvent highlight the environmental friendliness and potential cost-effectiveness of this method (Jablonkai & Keglevich, 2015).

Exploration of Anti-arrhythmic and Cardiovascular Effects A series of compounds related to ethyl 3-bromo-4-fluoro-2-methylbenzoate have been synthesized and evaluated for anti-arrhythmic activity and cardiovascular effects. These studies are crucial for understanding the biological and therapeutic potential of these compounds in medical science (蘇怡芳, 2006).

Development of Chiral Liquid Crystal Materials Research into the effect of lateral fluoro substituents on chiral liquid crystal materials has been conducted, where compounds related to ethyl 3-bromo-4-fluoro-2-methylbenzoate were synthesized and investigated. These materials' polymorphism, ferroelectric and antiferroelectric phases, and physical properties under the influence of fluoro substituents were studied, contributing to the development of advanced materials for display technologies and other applications (Yu, Chang, & Wu, 2007).

Diverse Trifluoromethyl Heterocycles Synthesis Ethyl 3-bromo-4-fluoro-2-methylbenzoate is used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These compounds have significant technological applications due to their nonlinear optical (NLO) properties, making them valuable in fields like photonics and electronics (Honey, Pasceri, Lewis, & Moody, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with this compound are: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

ethyl 3-bromo-4-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHBIGKLRDQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-fluoro-2-methylbenzoate

CAS RN

1803604-00-3
Record name ethyl 3-bromo-4-fluoro-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Reactant of Route 5
Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-4-fluoro-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.